ethyl 3-fluoro-5-sulfamoylbenzoate
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Overview
Description
Ethyl 3-fluoro-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO4S. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a sulfamoyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-sulfamoylbenzoate typically involves the esterification of 3-fluoro-5-sulfamoylbenzoic acid. One common method is the reaction of 3-fluoro-5-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-fluoro-5-sulfamoylbenzoic acid+ethanolsulfuric acidethyl 3-fluoro-5-sulfamoylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-sulfamoylbenzoic acid and ethanol.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-fluoro-5-sulfamoylbenzoic acid and ethanol.
Reduction: 3-fluoro-5-aminobenzoate derivatives.
Scientific Research Applications
Ethyl 3-fluoro-5-sulfamoylbenzoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-sulfamoylbenzoate
- Ethyl 3-bromo-5-sulfamoylbenzoate
- Ethyl 3-iodo-5-sulfamoylbenzoate
Uniqueness
Ethyl 3-fluoro-5-sulfamoylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and binding interactions, making it a valuable tool in various applications .
Properties
CAS No. |
1339645-96-3 |
---|---|
Molecular Formula |
C9H10FNO4S |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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